REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([O:10]C)[CH:3]=1.[Br:12]Br.[OH-].[Na+]>C(Cl)(Cl)Cl.ClCCl.C(Cl)(Cl)(Cl)Cl>[Br:12][C:7]1[CH:6]=[C:5]([OH:8])[C:4](=[CH:3][C:2]=1[CH3:1])[OH:10] |f:2.3|
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Name
|
|
Quantity
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136.4 g
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Type
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reactant
|
Smiles
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CC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(O)=CC1C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |